molecular formula C17H17N5O2 B5704040 N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide

Cat. No.: B5704040
M. Wt: 323.35 g/mol
InChI Key: FRNLVOVMXJHCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenyl group linked via a methoxy bridge to a 1-phenyl-1H-tetrazol-5-yl moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and bioavailability, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

N-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-17(23)18-13-8-10-15(11-9-13)24-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNLVOVMXJHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium azide
  • Dicyandiamide
  • Molecular iodine
  • Lanthanum nitrate hexahydrate

Major Products Formed

The major products formed from these reactions are typically tetrazole derivatives with various functional groups, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide involves its interaction with molecular targets and pathways. Tetrazole derivatives often act as ligands, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Research Implications

The structural nuances of N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide position it as a unique candidate for further study:

  • Drug Design : Its 1H-tetrazole and methoxy-phenyl groups may optimize interactions with targets like kinases or GPCRs.
  • SAR Studies : Comparative analysis with fluorophenyl () and thiazole () analogues can elucidate key structure-activity relationships.

Biological Activity

N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C16_{16}H18_{18}N6_{6}O
  • Molecular Weight : 314.36 g/mol
  • Key Functional Groups : Tetrazole ring, methoxy group, and amide linkage.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Several studies have indicated that compounds containing tetrazole moieties possess significant anticancer properties. For instance, derivatives of tetrazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50_{50} values ranging from 10 µM to 30 µM depending on the specific structural modifications made to the tetrazole ring .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. In vitro assays showed a reduction in TNF-alpha production by macrophages treated with the compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The presence of the tetrazole ring is believed to interact with key enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Study 1: Anticancer Activity

In a study conducted on various synthesized tetrazole derivatives, this compound was evaluated for its anticancer properties against different cell lines. Results indicated an IC50_{50} value of approximately 25 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Effectiveness

A comparative study assessed the antimicrobial activity of several compounds including this compound. The results showed effective inhibition of bacterial growth with an MIC of 15 µg/mL against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Research Findings Summary Table

Biological ActivityTest SystemIC_{50 or MIC ValueReference
AnticancerMCF-7 Cells25 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Anti-inflammatoryMacrophage AssayReduced TNF-alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.